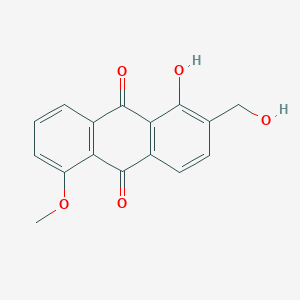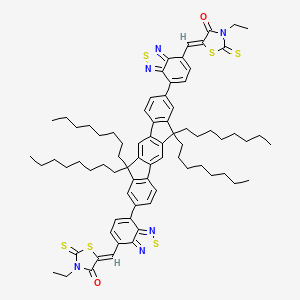
Thioxothiazolidin-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioxothiazolidin-4-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . Another method includes the thionation of azolidones using phosphorus pentasulfide (P2S5) in dioxane .
Industrial Production Methods
Industrial production of thioxothiazolidin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thioxothiazolidin-4-one to its corresponding thiazolidinone.
Substitution: Substitution reactions at the nitrogen or sulfur atoms can yield a variety of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxothiazolidin-4-one derivatives, each with unique biological properties .
Scientific Research Applications
Thioxothiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of thioxothiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. For example, it acts as an ATP-competitive inhibitor of PIM kinases, which are involved in cancer cell proliferation and survival . The compound modulates the expression of proteins such as pBAD and p4EBP1, leading to apoptosis and inhibition of cell growth .
Comparison with Similar Compounds
Thioxothiazolidin-4-one can be compared with other similar compounds, such as thiazolidin-4-one and isorhodanine. While all these compounds share a similar core structure, thioxothiazolidin-4-one is unique due to the presence of a sulfur atom at the fourth position, which enhances its biological activity . Other similar compounds include:
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Isorhodanine: Exhibits antitumor, antimicrobial, and anti-inflammatory activities.
Properties
Molecular Formula |
C76H92N6O2S6 |
|---|---|
Molecular Weight |
1314.0 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-[2-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-6,6,12,12-tetraoctylindeno[1,2-b]fluoren-8-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C76H92N6O2S6/c1-7-13-17-21-25-29-41-75(42-30-26-22-18-14-8-2)61-45-51(55-37-35-53(67-69(55)79-89-77-67)47-65-71(83)81(11-5)73(85)87-65)33-39-57(61)59-50-64-60(49-63(59)75)58-40-34-52(46-62(58)76(64,43-31-27-23-19-15-9-3)44-32-28-24-20-16-10-4)56-38-36-54(68-70(56)80-90-78-68)48-66-72(84)82(12-6)74(86)88-66/h33-40,45-50H,7-32,41-44H2,1-6H3/b65-47-,66-48- |
InChI Key |
MKBCHTHJCDUCOI-XMKQWKDVSA-N |
Isomeric SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C6=NSN=C56)/C=C\7/C(=O)N(C(=S)S7)CC)C(C8=C3C=CC(=C8)C9=CC=C(C1=NSN=C91)/C=C\1/C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3C=CC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


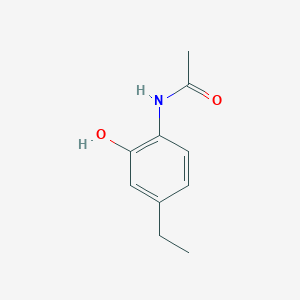
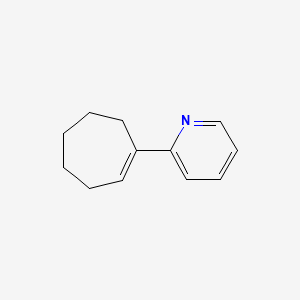
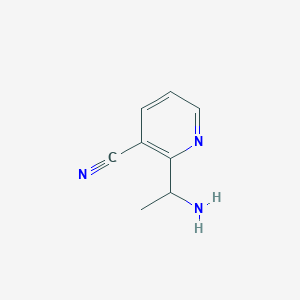
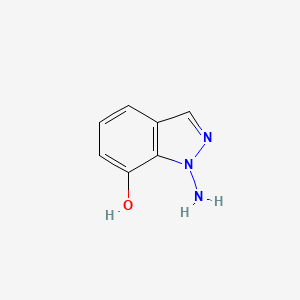
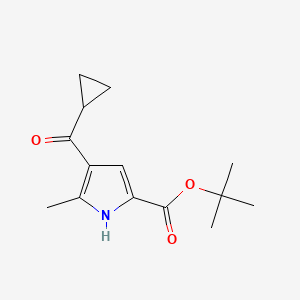
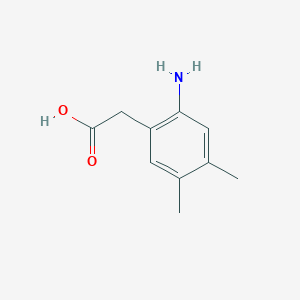
![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
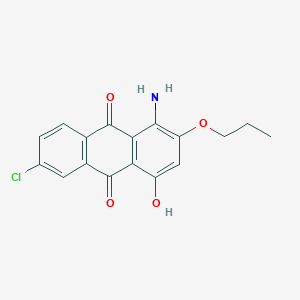
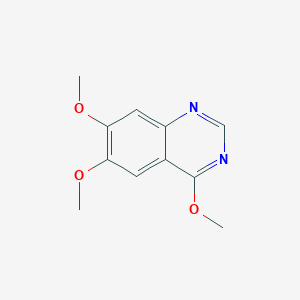
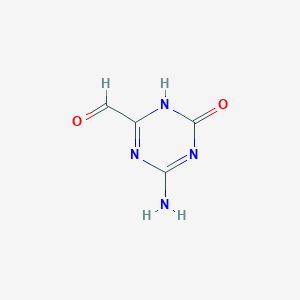
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
